

Navigating the Landscape of Brominated Isopropoxybenzoic Acids: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	2-Bromo-5-isopropoxybenzoic acid	
Cat. No.:	B3049561	Get Quote

While a specific CAS number for **2-Bromo-5-isopropoxybenzoic acid** remains elusive in public databases, this guide provides an in-depth technical overview of its closely related and commercially available isomer, 5-Bromo-2-isopropoxybenzoic acid, and its synthetic precursor analog, 2-Bromo-5-methoxybenzoic acid. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource on their chemical properties, synthesis, and potential applications.

Compound Identification and Properties

For clarity, this guide will focus on two key, structurally similar compounds due to the limited availability of data for **2-Bromo-5-isopropoxybenzoic acid**. The primary focus will be on 5-Bromo-2-isopropoxybenzoic acid, a readily available isomer, and 2-Bromo-5-methoxybenzoic acid, a compound with extensive synthetic documentation.

A search for "2-Bromo-5-isopropoxybenzoic acid" did not yield a specific CAS number. However, the corresponding aldehyde, 2-Bromo-5-isopropoxybenzaldehyde, is cataloged under CAS number 162147-12-8, suggesting the benzoic acid is a feasible, though less common, derivative. For researchers investigating this specific structure, custom synthesis may be required.

Below is a summary of the available physicochemical data for the key related compounds.

Property	5-Bromo-2- isopropoxybenzoic acid	2-Bromo-5- methoxybenzoic acid	2-Bromo-5- hydroxybenzoic acid
CAS Number	62176-16-3	22921-68-2[1][2][3]	58380-11-3[4][5]
Molecular Formula	C10H11BrO3	C8H7BrO3[1][2]	C7H5BrO3[4][5]
Molecular Weight	259.1 g/mol	231.04 g/mol [2][3]	217.02 g/mol [4]
Melting Point	Not specified	157-159 °C[3]	Not specified
IUPAC Name	5-bromo-2- isopropoxybenzoic acid	2-bromo-5- methoxybenzoic acid[2]	2-bromo-5- hydroxybenzoic acid[5]

Synthesis and Experimental Protocols

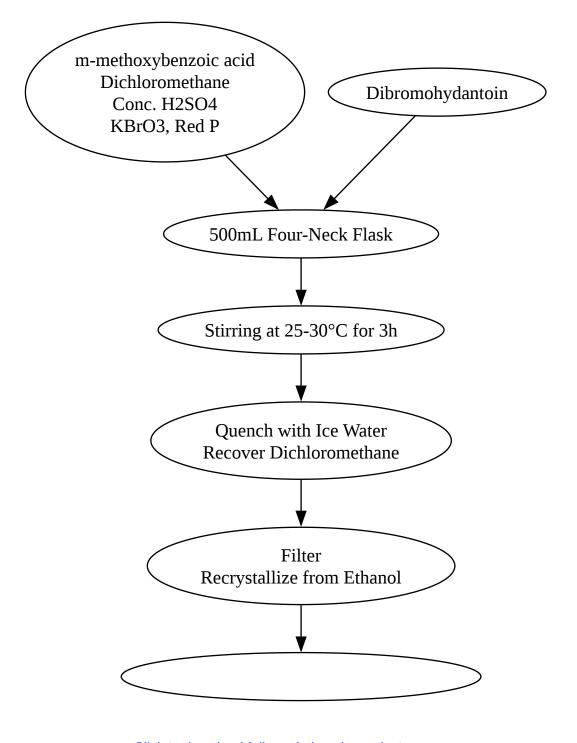
The synthesis of these brominated benzoic acid derivatives is crucial for their application in research and development. Below are detailed experimental protocols derived from available literature and patents.

Synthesis of 2-Bromo-5-methoxybenzoic acid

A common synthetic route to 2-Bromo-5-methoxybenzoic acid involves the bromination of m-methoxybenzoic acid. One patented method outlines the following procedure[6]:

Materials:

- m-methoxybenzoic acid (0.1 mol, 15.2g)
- Dichloromethane (80g)
- Concentrated Sulfuric Acid (25mL)
- Potassium bromate (0.01 mol, 1.67g)
- Red phosphorus (0.01 mol, 1.23g)
- Dibromohydantoin (0.15 mol, 42.9g)


- · Ice water
- Ethanol

Procedure:

- In a 500mL four-neck flask, sequentially add dichloromethane, m-methoxybenzoic acid, concentrated sulfuric acid, potassium bromate, and red phosphorus.
- Initiate stirring and add dibromohydantoin at 25 °C.
- Control the reaction temperature between 25-30 °C and allow the reaction to proceed for 3 hours.
- Monitor the consumption of the starting material using High-Performance Liquid Chromatography (HPLC).
- Upon completion, pour the reaction mixture into 200g of ice water to quench the reaction.
- Recover the dichloromethane under reduced pressure.
- Filter the mother liquor and recrystallize the solid product from 70mL of ethanol.
- This process reportedly yields 21.62g of 2-bromo-5-methoxybenzoic acid (93.6% yield) with a purity of 99.4%.[6]

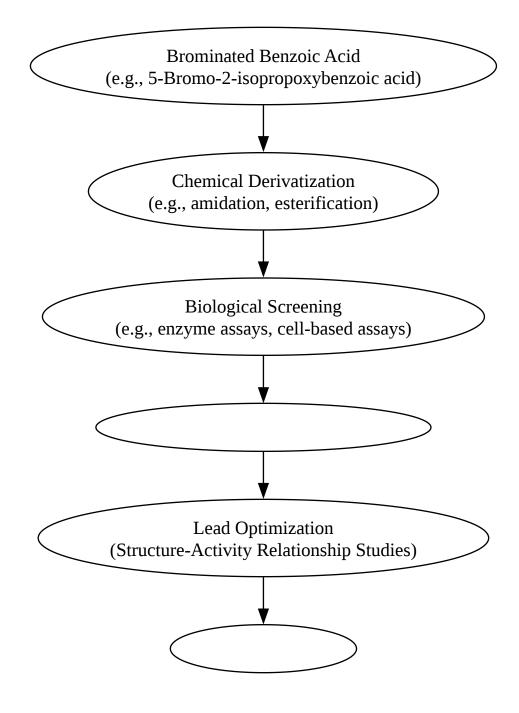
A visual representation of this synthetic workflow is provided below.

Click to download full resolution via product page

Caption: Synthesis workflow for 2-Bromo-5-methoxybenzoic acid.

Potential Applications in Drug Discovery

Halogenated benzoic acids are valuable scaffolds in medicinal chemistry. The presence of a bromine atom and a carboxylic acid group on the benzene ring provides two reactive sites for


further chemical modifications, making them versatile building blocks for more complex molecules.[7]

For instance, 2-Bromo-5-methoxybenzoic acid serves as a key intermediate in the synthesis of urolithin derivatives and benzylisothioureas, which have shown potential as inhibitors of divalent metal transporter 1 (DMT1).[1] Urolithins are metabolites that may restore mitochondria and reverse muscle aging.[6]

The general importance of such structures in drug development can be understood through the concept of prodrugs, where chemical modifications to a lead compound can improve its physicochemical and pharmacokinetic properties.[8] The bromo- and alkoxy- substituted benzoic acid core can be strategically modified to enhance properties like solubility, membrane permeability, and targeted delivery.

The potential drug discovery pathway involving such intermediates is illustrated below.

Click to download full resolution via product page

Caption: Drug discovery pathway utilizing brominated benzoic acid scaffolds.

Conclusion

While the specific compound **2-Bromo-5-isopropoxybenzoic acid** is not well-documented with a publicly available CAS number, its isomers and synthetic analogs are valuable tools for the research community. This guide provides a foundational understanding of the properties and synthesis of 5-Bromo-2-isopropoxybenzoic acid and 2-Bromo-5-methoxybenzoic acid.

Researchers and drug development professionals can leverage this information to explore the potential of this class of compounds in creating novel therapeutics and other advanced materials. For projects requiring the specific 2-bromo-5-isopropoxy isomer, custom synthesis based on the methodologies presented for related compounds is a viable path forward.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. 2-BROMO-5-METHOXYBENZOIC ACID CAS#: 22921-68-2 [m.chemicalbook.com]
- 2. 2-Bromo-5-methoxybenzoic acid | C8H7BrO3 | CID 89906 PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-ブロモ-5-メトキシ安息香酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 2-Bromo-5-hydroxybenzoic acid | C7H5BrO3 | CID 12249435 PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Bromo-5-hydroxybenzoic acid | 58380-11-3 [sigmaaldrich.com]
- 6. CN112250562A Synthetic method of 2-bromo-5-methoxybenzoic acid Google Patents [patents.google.com]
- 7. Page loading... [guidechem.com]
- 8. Page loading... [wap.guidechem.com]
- To cite this document: BenchChem. [Navigating the Landscape of Brominated Isopropoxybenzoic Acids: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3049561#2-bromo-5-isopropoxybenzoic-acid-cas-number-lookup]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com